Ionomycin calcium salt

Catalog No.
S530751
CAS No.
56092-82-1
M.F
C41H72CaO9
M. Wt
749.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ionomycin calcium salt

CAS Number

56092-82-1

Product Name

Ionomycin calcium salt

IUPAC Name

calcium;(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate

Molecular Formula

C41H72CaO9

Molecular Weight

749.1 g/mol

InChI

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/b13-11+,34-24-;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1

InChI Key

MERVBOMMKAULKQ-WYGBAUISSA-N

SMILES

CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2]

Synonyms

Calcium Ionomycin; (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-Trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2’R,5S,5’S)-octahydro-5’-[(1R)-1-hydroxyethyl]-2,5’-dimethyl[2,2’-bifuran]-5-yl]-9-oxo-10,16-Docosadienoic Acid Calcium Salt;

Canonical SMILES

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O.[Ca]

Isomeric SMILES

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O.[Ca]

Studying Calcium Signaling Pathways

Ionomycin functions as a calcium ionophore, meaning it facilitates the movement of Ca²⁺ ions across cell membranes. This allows researchers to artificially elevate intracellular Ca²⁺ concentration, mimicking the activation of natural cellular processes that rely on calcium signaling. By observing the cellular response to ionomycin-induced Ca²⁺ influx, scientists can gain insights into various calcium-dependent pathways, including:

  • Muscle contraction: Ionomycin can be used to study the mechanisms by which calcium triggers muscle fiber contraction, providing valuable information for research on muscle diseases and disorders .
  • Neurotransmission: Calcium plays a crucial role in the release of neurotransmitters at synapses. Ionomycin helps researchers understand how changes in intracellular Ca²⁺ concentration influence neurotransmission and neuronal signaling .
  • Cell death: Ionomycin can induce programmed cell death (apoptosis) in certain cell types. Studying the mechanisms behind this process using ionomycin can provide insights into various diseases characterized by abnormal cell death patterns .

Investigating Cellular Responses to Ca²⁺ Influx

Beyond studying specific pathways, ionomycin can be used to explore the general cellular responses triggered by increased intracellular Ca²⁺ levels. This can involve:

  • Activation of calcium-dependent enzymes: Ionomycin helps researchers identify enzymes that require Ca²⁺ for their activity, providing valuable information on cellular metabolism and regulation .
  • Studying gene expression: Changes in Ca²⁺ concentration can influence gene expression. Ionomycin allows researchers to investigate how Ca²⁺ signaling regulates the expression of specific genes .
  • Understanding cellular communication: Ca²⁺ signaling plays a role in communication between cells. Ionomycin can be used to study how changes in Ca²⁺ levels in one cell influence the behavior of neighboring cells.

Ionomycin calcium salt is a potent calcium ionophore, primarily used in biological and biochemical research. It facilitates the transport of calcium ions across cellular membranes, effectively altering intracellular calcium concentrations. The compound is derived from the antibiotic ionomycin, which is produced by the bacterium Streptomyces griseus. The chemical formula for ionomycin calcium salt is C41H70CaO9C_{41}H_{70}CaO_9, with a molecular weight of approximately 747.08 g/mol .

Ionomycin is notable for its ability to transport not only calcium ions but also other divalent cations such as lead and certain trivalent lanthanide cations, making it a versatile tool in various experimental settings .

Ionomycin acts as a calcium ionophore. It binds Ca²⁺ ions in a 1:1 ratio and facilitates their transport across cell membranes that are normally impermeable to them []. This leads to a rapid and controlled increase in intracellular calcium levels. The elevated calcium levels can trigger various cellular responses depending on the cell type and the presence of other signaling molecules [].

For example, increased intracellular calcium can activate calcium/calmodulin-dependent protein kinase (CaMK) pathways, which play a role in gene expression, cell activation, and other processes []. In immune cells, ionomycin can stimulate T cell activation by inducing the hydrolysis of phosphoinositides and activating protein kinase C (PKC) [].

Ionomycin calcium is a potent compound and can be toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract []. Due to its ability to disrupt calcium homeostasis, it can also be harmful to cells at high concentrations.

Ionomycin functions primarily through its role as a calcium ionophore. It forms complexes with calcium ions, facilitating their movement across lipid membranes. This process can be represented as follows:

Ionomycin+Ca2+Ionomycin Ca2+ complex\text{Ionomycin}+\text{Ca}^{2+}\rightleftharpoons \text{Ionomycin Ca}^{2+}\text{ complex}

This complex can then diffuse through the lipid bilayer of cell membranes, leading to an increase in intracellular calcium concentration. This mechanism is critical for studies involving calcium signaling pathways in cells .

The biological activity of ionomycin calcium salt is primarily linked to its ability to modulate intracellular calcium levels. This modulation affects various cellular processes, including:

  • Cell Proliferation: Ionomycin has been shown to exhibit antiproliferative effects in several cell types, making it a useful agent for studying cell growth and apoptosis .
  • Calcium Signaling: By elevating intracellular calcium levels, ionomycin influences signaling pathways that are crucial for muscle contraction, neurotransmitter release, and other physiological functions .
  • Immune Response: Ionomycin is often used to activate T cells and other immune cells by increasing intracellular calcium levels, which is essential for their activation and function .

Ionomycin can be synthesized through various methods, typically involving fermentation processes using Streptomyces griseus. The production involves:

  • Culturing the Bacterium: The bacterium is cultured in a suitable medium that supports its growth and production of ionomycin.
  • Extraction: Once sufficient growth is achieved, ionomycin is extracted from the culture medium using organic solvents.
  • Purification: The crude extract undergoes purification processes such as chromatography to isolate ionomycin calcium salt.

Alternative synthetic routes may involve chemical modifications of related compounds, but these methods are less common due to the complexity of the molecule .

Ionomycin calcium salt finds extensive applications in various fields:

  • Cell Biology: Used to study calcium signaling pathways and cellular responses to increased calcium levels.
  • Pharmacology: Investigated for its potential therapeutic effects due to its ability to modulate immune responses and induce apoptosis in cancer cells.
  • Fluorescent Calcium Indicators Calibration: Commonly employed to calibrate fluorescent indicators used for measuring intracellular calcium concentrations .

Research indicates that ionomycin interacts with several cellular components:

  • Calcium Channels: It enhances the activity of voltage-gated calcium channels by increasing the availability of intracellular calcium.
  • Receptors: Ionomycin can influence receptor-mediated signaling by altering the local concentration of calcium ions near receptors.
  • Other Ionophores: Studies have compared ionomycin's efficacy with other ionophores like A23187 and calcimycin, revealing unique properties in terms of selectivity and efficiency for transporting different ions .

Several compounds share similarities with ionomycin in terms of structure or function as ionophores. Here are some notable examples:

Compound NameTypeIon TransportedUnique Features
A23187IonophoreCalciumMore selective for divalent cations
CalcimycinIonophoreCalciumSimilar mechanism but different structural properties
MonensinIonophoreSodiumPrimarily transports sodium ions
NigericinIonophorePotassiumFunctions as a potassium/proton exchanger

Ionomycin stands out due to its ability to transport multiple types of cations effectively while also being extensively utilized in research settings focused on calcium signaling and cellular responses . Its unique properties make it an invaluable tool in both basic and applied biological research.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

748.4802247 g/mol

Monoisotopic Mass

748.4802247 g/mol

Heavy Atom Count

51

Appearance

White to pale yellow crystalline solid.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ionomycin calcium salt

Dates

Modify: 2023-08-15

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